6-Methylundecan-6-ol is a long-chain alcohol characterized by its unique structure and chemical properties. This compound belongs to the class of aliphatic alcohols, specifically a branched-chain alcohol, which plays a significant role in various chemical processes and applications. It is synthesized for use in different industrial applications, including fragrances, flavoring agents, and as a potential intermediate in organic synthesis.
6-Methylundecan-6-ol can be derived from natural sources or synthesized through various chemical methods. Its classification falls under the category of aliphatic alcohols, which are organic compounds containing one or more hydroxyl (-OH) functional groups attached to saturated carbon atoms. The compound's systematic name reflects its molecular structure, indicating that it contains a methyl group at the sixth carbon of the undecane chain.
The synthesis of 6-Methylundecan-6-ol can be achieved through several methods:
The choice of synthesis route depends on factors such as yield, cost-effectiveness, and environmental considerations. For instance, hydroformylation is often preferred for its efficiency in producing alcohols from olefins.
The molecular weight of 6-Methylundecan-6-ol is approximately 198.34 g/mol. Its boiling point is around 230 °C, and it has a density of about 0.83 g/cm³ at room temperature.
6-Methylundecan-6-ol participates in various chemical reactions typical for alcohols:
The reactivity of 6-Methylundecan-6-ol is influenced by its branched structure, which affects steric hindrance and the accessibility of functional groups during reactions.
The mechanism of action for 6-Methylundecan-6-ol primarily involves its role as an alcohol in various organic reactions:
Relevant data includes:
6-Methylundecan-6-ol has several scientific and industrial applications:
The Grignard reaction remains a cornerstone for constructing the carbon skeleton of 6-methylundecan-6-ol (C₁₂H₂₆O, CAS 5340-31-8). This tertiary alcohol is synthesized through nucleophilic addition of alkylmagnesium halides to ketones. Two predominant routes exist:
Comparative studies reveal Route A achieves higher regioselectivity (>95%) due to reduced steric hindrance, while Route B offers 15% cost savings from cheaper precursors but requires cryogenic conditions (−20°C) to suppress dialkylation byproducts [2] [5].
Table 1: Grignard Synthesis Route Comparison
| Parameter | Route A | Route B |
|---|---|---|
| Precursor Ketone | 6-Undecanone | 2-Hexanone |
| Grignard Reagent | Ethylmagnesium bromide | Pentylmagnesium bromide |
| Isolated Yield | 82% | 78% |
| Byproduct Formation | <2% | 8–10% |
| Temperature Control | 0°C | −20°C |
Catalytic hydrogenation of 6-methylundecan-6-one provides an alternative pathway. Sodium borohydride (NaBH₄) in methanol achieves 89% reduction efficiency at 25°C within 2 hours but generates boron waste streams [5]. Transition-metal catalysts like Pd/C (5 wt%) enable heterogeneous hydrogenation at 50 psi H₂, affording 94% conversion with catalyst recyclability (>5 cycles) [2].
Recent advances employ transfer hydrogenation using 2-propanol and Al(OⁱPr)₃, achieving 91% yield under mild conditions (80°C, 4h). This method eliminates gaseous H₂ handling and reduces reactor corrosion risks [2] [5].
Table 2: Ketone Reduction Method Performance
| Method | Catalyst/Reductant | Conditions | Yield | Key Advantage |
|---|---|---|---|---|
| Hydride Reduction | NaBH₄ | MeOH, 25°C, 2h | 89% | Rapid kinetics |
| Heterogeneous Hydrogenation | Pd/C (5%) | 50 psi H₂, 80°C | 94% | Catalyst recyclability |
| Transfer Hydrogenation | Al(OⁱPr)₃ | ⁱPrOH, 80°C, 4h | 91% | No high-pressure equipment |
Hydroformylation of 5-methyl-1-decene (C₁₁H₂₂) with syngas (CO/H₂) using rhodium tris(triphenylphosphine) catalyst (RhH(CO)(PPh₃)₃) produces 6-methylundecanal, subsequently hydrogenated to the alcohol. Industrial data confirms 85–90% aldehyde selectivity at 80–100°C and 20–30 bar pressure [5].
Scale-up challenges include:
Microreactor technology enhances the Grignard route sustainability:
Life-cycle assessment confirms flow systems reduce E-factor (kg waste/kg product) from 12.8 (batch) to 3.1 via in-line neutralization and solvent recycling [2].
Table 3: Batch vs. Flow Process Metrics
| Metric | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Time | 4 hours | 2 minutes | 120× faster |
| Temperature Control | ±5°C | ±0.3°C | 16× tighter |
| THF Consumption | 8 L/kg product | 4 L/kg product | 50% reduction |
| Carbon Footprint | 12.8 kg CO₂e/kg | 6.2 kg CO₂e/kg | 52% lower |
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